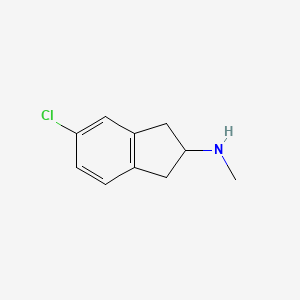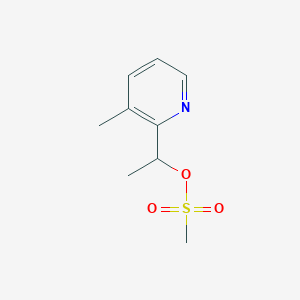
1-(3-methylpyridin-2-yl)ethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylpyridin-2-yl)ethyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-(3-methyl-pyridin-2-yl)-ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-(3-methyl-pyridin-2-yl)-ethyl ester typically involves the esterification of methanesulfonic acid with 1-(3-methyl-pyridin-2-yl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1-(3-methylpyridin-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(3-methylpyridin-2-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methanesulfonic acid 1-(3-methyl-pyridin-2-yl)-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-(3-methyl-pyridin-2-yl)-ethanol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methanesulfonic acid 1-(2-methyl-pyridin-2-yl)-ethyl ester
- Methanesulfonic acid 1-(4-methyl-pyridin-2-yl)-ethyl ester
- Methanesulfonic acid 1-(3-ethyl-pyridin-2-yl)-ethyl ester
Uniqueness
1-(3-methylpyridin-2-yl)ethyl methanesulfonate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
属性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC 名称 |
1-(3-methylpyridin-2-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H13NO3S/c1-7-5-4-6-10-9(7)8(2)13-14(3,11)12/h4-6,8H,1-3H3 |
InChI 键 |
SPOZVTXOZPXQBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C(C)OS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
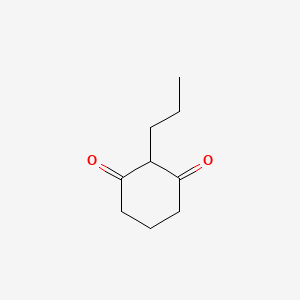
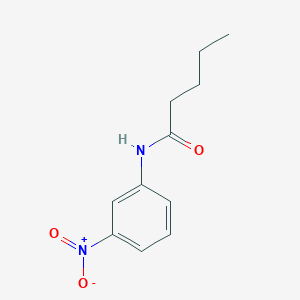
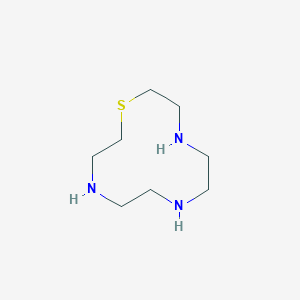
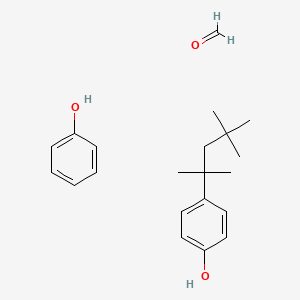
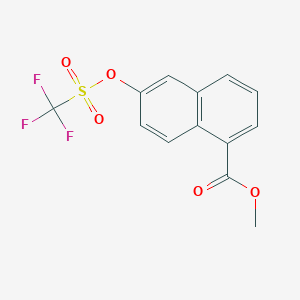
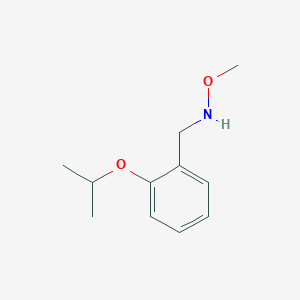
![3-(Tributylstannyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B8496830.png)
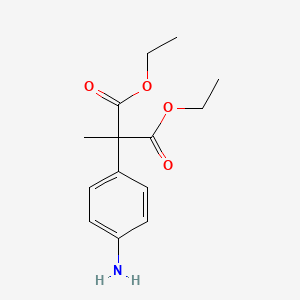
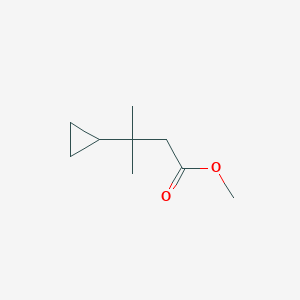

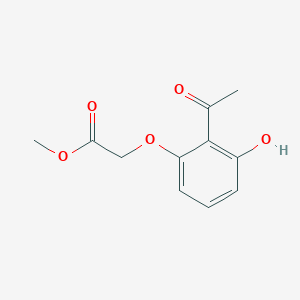
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B8496869.png)
![3-[4-(chloromethyl)phenyl]propanoic acid](/img/structure/B8496877.png)
